Compound Description: SR141716A is a well-known cannabinoid CB1 receptor antagonist. It exhibits inverse agonism at CB1 receptors, meaning it binds to the receptor and produces an effect opposite to that of agonists. [] This compound has been extensively studied for its potential therapeutic applications, including the treatment of obesity and addiction. [, , , ]
Relevance: SR141716A shares the core structure of a 1H-pyrazole-3-carboxamide with 5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid. The key structural differences lie in the substitution patterns on the pyrazole ring. SR141716A has a 2,4-dichlorophenyl group at the N1 position, a methyl group at the C4 position, and a piperidine-1-carboxamide group at the C3 position. In contrast, the target compound has a 4-fluorophenyl group at the N1 position, a hydrogen atom at the C4 position, and a carboxylic acid group at the C3 position. Despite these differences, the shared core structure and exploration of various substituents at the C3 position highlight the structure-activity relationship (SAR) studies around this scaffold, emphasizing the significance of the pyrazole-3-carboxamide core in modulating CB1 receptor activity. [, , , ]
Compound Description: VCHSR is an analog of SR141716A, designed to investigate the role of the C3 substituent in receptor binding and activity. Unlike SR141716A, VCHSR lacks hydrogen bonding potential at the C3 position. Studies revealed that VCHSR acts as a neutral antagonist at CB1 receptors, indicating the importance of the C3 substituent's hydrogen bonding ability for inverse agonism. []
Relevance: While not as structurally similar to 5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid as SR141716A is, VCHSR provides valuable insights into the SAR of pyrazole-based CB1 receptor modulators. The comparison between SR141716A and VCHSR underscores the impact of subtle structural changes at the C3 position on the pharmacological profile of these compounds, further emphasizing the importance of exploring diverse substituents at this position. This knowledge can be applied to the development of new pyrazole-3-carboxylic acid derivatives, such as the target compound, with tailored CB1 receptor activities. []
Compound Description: This compound serves as a key intermediate in the synthesis of SR141716A (rimonabant). [] Its synthesis has been optimized for efficient production of the drug. []
Relevance: This compound is structurally very similar to 5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid. The primary difference lies in the substitution at the N1 position of the pyrazole ring. While the target compound possesses a 4-fluorophenyl group, this compound has a 2,4-dichlorophenyl group at the same position. This structural similarity suggests that exploring modifications at the N1 position, such as replacing the 2,4-dichlorophenyl with a 4-fluorophenyl group, could impact the compound's interaction with biological targets and modify its activity profile. []
Compound Description: This compound represents a modification of the core scaffold, incorporating a piperazine ring linked to the pyrazole moiety via a carbonyl group. This structural change likely influences the compound's conformation and interactions with potential targets. []
Relevance: This compound highlights the exploration of different substituents and linkers attached to the pyrazole ring of 5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid. Introducing a piperazine ring, a common pharmacophore in medicinal chemistry, suggests a strategy for modifying physicochemical properties and potentially enhancing target binding affinity or selectivity. The presence of the 4-cyanophenyl group on the piperazine further demonstrates the possibility of incorporating various substituents to fine-tune the compound's pharmacological profile. []
Compound Description: This compound introduces a thiazole ring system linked to the pyrazole core. The addition of a sulfur atom and the distinct electronic properties of the thiazole ring suggest potential differences in biological activity compared to the parent compound. []
Relevance: This compound demonstrates the feasibility of incorporating heterocyclic ring systems, like thiazole, into the structure of 5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid. This approach allows for exploring a wider chemical space around the core scaffold, potentially leading to compounds with improved pharmacological profiles or different target specificities. The presence of the ethyl carboxylate group on the thiazole ring highlights the potential for further diversification and fine-tuning of the compound's properties. []
Compound Description: This compound features a pyridylmethyl group linked to the carboxamide functionality. The presence of a basic nitrogen atom in the pyridine ring can influence solubility, pharmacokinetic properties, and interactions with biological targets. []
Relevance: Compared to 5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid, this compound illustrates a modification at the carboxamide position. Incorporating a pyridylmethyl group introduces a heterocyclic moiety with potential hydrogen bonding capabilities and alters the compound's overall polarity. This modification can impact its pharmacokinetic properties and interactions with biological targets, making it a valuable reference point for exploring structure-activity relationships. []
Compound Description: This compound represents a 4,5-dihydropyrazole derivative, lacking the double bond in the pyrazole ring present in the target compound. This structural difference affects the aromaticity of the ring system and influences its conformational flexibility and potential interactions with biological targets. []
Relevance: This compound showcases a slight variation in the core scaffold compared to 5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid. By reducing the pyrazole ring to a 4,5-dihydropyrazole, the compound's conformational freedom and electronic properties are altered, potentially leading to changes in binding affinity, selectivity, and overall pharmacological activity. Investigating such analogs can provide valuable information about the essential structural features necessary for desired biological activity. []
Compound Description: This compound is another example of a 4,5-dihydropyrazole derivative, further emphasizing the interest in exploring this structural motif. It features a thiazole ring system linked to the pyrazole core and a prop-2-ynyloxyphenyl group at the C3 position. []
Relevance: Similar to the previous compound, this structure highlights the exploration of 4,5-dihydropyrazoles as potential bioactive molecules. Incorporating a thiazole ring and a prop-2-ynyloxyphenyl group adds complexity to the scaffold, showcasing the possibility of introducing various substituents and functionalities. These modifications can significantly impact the compound's physicochemical properties, potentially influencing its interactions with biological targets and leading to diverse pharmacological profiles. []
Compound Description: While structurally distinct from the target compound, this compound represents an intermediate in the synthesis of anticancer drugs and highlights the broader context of exploring heterocyclic carboxylic acids for medicinal chemistry applications. []
Relevance: Though not a direct analog, this compound showcases the significance of exploring various heterocyclic carboxylic acid derivatives for drug discovery. It highlights the interest in incorporating halogen substituents, such as chlorine and fluorine, for modulating electronic properties and potentially improving pharmacological properties. While this specific scaffold differs from the target compound, the shared focus on developing biologically active heterocyclic carboxylic acids provides valuable context for the research on 5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.